N1-(4-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide

Lipophilicity Physicochemical profiling ADME prediction

N1-(4-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide (CAS 886945-44-4) is a synthetic small molecule belonging to the oxalamide class, characterized by a central ethanediamide (oxalamide) linker connecting a 4-nitrophenyl group on one terminus and a 2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl moiety on the other. Its molecular formula is C25H26N6O4 with a molecular weight of 474.521 g/mol.

Molecular Formula C25H26N6O4
Molecular Weight 474.521
CAS No. 886945-44-4
Cat. No. B2647287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide
CAS886945-44-4
Molecular FormulaC25H26N6O4
Molecular Weight474.521
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4
InChIInChI=1S/C25H26N6O4/c32-24(25(33)28-20-8-10-22(11-9-20)31(34)35)27-18-23(19-5-4-12-26-17-19)30-15-13-29(14-16-30)21-6-2-1-3-7-21/h1-12,17,23H,13-16,18H2,(H,27,32)(H,28,33)
InChIKeyHVARJEVVLDSTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-Nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide (CAS 886945-44-4): Structural Identity and Procurement-Relevant Classification


N1-(4-nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide (CAS 886945-44-4) is a synthetic small molecule belonging to the oxalamide class, characterized by a central ethanediamide (oxalamide) linker connecting a 4-nitrophenyl group on one terminus and a 2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl moiety on the other. Its molecular formula is C25H26N6O4 with a molecular weight of 474.521 g/mol. [1] The compound is catalogued in the ZINC database (ZINC000000588656) and the MMsINC chemoinformatics database (MMs02389617), though it has no reported bioactivity in ChEMBL, BindingDB, or PubChem BioAssay as of the latest database releases. [2] [3] It is offered by specialty chemical vendors as a research-grade screening compound, not intended for therapeutic or veterinary use. [1]

Why N1-(4-Nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide Cannot Be Substituted by In-Class Analogs


Within the oxalamide-phenylpiperazine chemical space, even single-point structural modifications produce large shifts in computed physicochemical properties that directly impact solubility, permeability, and target engagement potential. The target compound's 4-phenylpiperazine substituent confers a computed SlogP of 4.88, whereas the closest 4-methylpiperazine analog (CAS 886943-54-0) exhibits an XLogP3 of approximately 0.9—a difference of nearly 4 log units, corresponding to a theoretical ~10,000-fold difference in lipophilicity-driven partitioning. [1] [2] Simultaneously, the 4-nitrophenyl positional isomerism (para vs. meta vs. ortho) modulates the electron-withdrawing character of the nitro group and the hydrogen-bonding geometry of the oxalamide NH donor, altering both molecular recognition and spectroscopic detectability. [1] These quantifiable property divergences mean that any substitution with a methylpiperazine or nitro-positional isomer will yield a compound with materially different behavior in biological assays, solubility protocols, and analytical workflows, even in the absence of direct target-engagement data for the parent compound. [3]

Quantitative Differentiation Evidence for N1-(4-Nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide vs. Closest Analogs


Lipophilicity Divergence: ~10,000-Fold Computed Partitioning Difference vs. 4-Methylpiperazine Analog

The target compound's 4-phenylpiperazine group drives a computed SlogP of 4.88 (MMsINC), in stark contrast to the 4-methylpiperazine analog (CAS 886943-54-0), which has a PubChem-computed XLogP3 of 0.9. [1] [2] This ΔSlogP ≈ 3.98 represents approximately four orders of magnitude difference in predicted octanol-water partitioning. While computed values from different algorithms (SlogP vs. XLogP3) are not directly interchangeable, the magnitude and direction of the difference are consistent with the addition of a phenyl ring (calculated π contribution of ~2.0–3.0 log units) plus intramolecular shielding effects. [3]

Lipophilicity Physicochemical profiling ADME prediction

Molecular Size and Topological Complexity: 15% Greater Molecular Weight vs. Methylpiperazine Analog

The target compound has a molecular weight of 474.521 g/mol and contains 35 heavy atoms (C25H26N6O4), compared to 412.45 g/mol and 30 heavy atoms (C20H24N6O4) for the 4-methylpiperazine analog. [1] [2] This 62 Da difference (15% increase) arises from the replacement of a methyl group (–CH3, 15 Da) with a phenyl ring (–C6H5, 77 Da) on the piperazine nitrogen. The target compound has a globularity of 0.0155, indicating a highly extended, non-spherical topology (Sterimol L = 25.13 Å; B1 = 2.26 Å), which is relevant for shape-based virtual screening and protein binding site complementarity analyses. [1]

Molecular size Drug-likeness Chemical space

Nitro Positional Isomerism: 4-Nitro vs. 3-Nitro Electronic and Solubility Differentiation

The target compound (4-nitrophenyl isomer, CAS 886945-44-4) can be directly compared to its 3-nitrophenyl positional isomer (CAS 886946-24-3). While both share the same molecular formula (C25H26N6O4) and molecular weight (474.521), the nitro group position alters the electronic environment of the oxalamide amide NH that is conjugated to the nitrophenyl ring. In the 4-nitro isomer, the nitro group is para to the amide attachment, exerting a strong electron-withdrawing (-M) resonance effect that increases the NH acidity and enhances hydrogen-bond donor strength. In the 3-nitro isomer, the nitro group is meta to the amide, exerting primarily an inductive (-I) effect with weaker resonance contribution. [1] The MMsINC-computed logS for the target 4-nitro isomer is –6.85, predicting very low aqueous solubility (~6.7 × 10^–5 g/L). [2] The computed accessible surface area is 768.7 Ų, with hydrophobic surface accounting for 504.0 Ų (65.6%) and hydrophilic surface for 264.7 Ų (34.4%). [2]

Positional isomerism Electronic effects Solubility

Drug-Likeness and Lead-Likeness Compliance: Lipinski Rule Profile Distinguishes Target from More Polar Analogs

The target compound passes Lipinski's Rule of Five with zero violations (MW 474.5 ≤ 500; HBD = 3; HBA = 3; SlogP = 4.88 ≤ 5), but fails Oprea's lead-likeness criteria (score = 0, indicating non-compliance). [1] This profile—Lipinski-compliant but Oprea-non-compliant—places it in an intermediate chemical space suitable for hit-to-lead optimization rather than direct lead identification. In contrast, the 4-methylpiperazine analog (MW 412.4, XLogP3 = 0.9) is more polar and more lead-like. [2] The target's hydrogen bond donor count of 3 and acceptor count of 3, combined with its high lipophilicity, predict moderate oral absorption potential with a higher risk of metabolic clearance compared to less lipophilic analogs. [1]

Drug-likeness Lead-likeness Oral bioavailability prediction

Absence of Published Bioactivity Data as a Differentiating Procurement Factor

The ZINC database entry for this compound (ZINC000000588656) explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL.' [1] This data absence is itself a differentiating feature: unlike many phenylpiperazine derivatives with extensive pharmacological annotation, this compound represents an unexplored chemical space opportunity. For screening campaigns seeking novel chemotypes free from prior art or target bias, this data-scarce profile can be advantageous. In contrast, the broader N-phenylpiperazine class has well-documented activity at serotonin (5-HT), dopamine (D2), and adrenergic receptors. [2] The compound's lack of annotation in ChEMBL 20 and BindingDB means that any screening hit would represent genuinely novel target engagement, unencumbered by existing SAR constraints. [1] [3]

Chemical probe novelty Screening library Data scarcity

Procurement-Relevant Application Scenarios for N1-(4-Nitrophenyl)-N2-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide


High-Lipophilicity Phenotypic Screening for CNS and Intracellular Targets

The compound's computed SlogP of 4.88 and Lipinski-compliant profile position it in the high-lipophilicity segment of drug-like chemical space, making it suitable for inclusion in diversity screening libraries targeting CNS-penetrant or intracellular protein targets where elevated logP is correlated with membrane permeability. [1] The 4-nitro group provides intrinsic UV absorbance (~270–280 nm for p-nitroanilides), enabling label-free detection in cellular permeability assays (e.g., PAMPA or Caco-2). [2] The 4-phenylpiperazine moiety, a privileged scaffold in GPCR ligand design, combined with the pyridin-3-yl group, provides two distinct pharmacophoric recognition elements for target engagement screening. [3]

Synthetic Intermediate for Focused Library Construction via Nitro Group Reduction

The 4-nitrophenyl group serves as a latent amine via catalytic hydrogenation or metal-mediated reduction, enabling conversion to the corresponding 4-aminophenyl analog (aniline derivative) for subsequent diversification through amide coupling, sulfonamide formation, or reductive amination. [1] This synthetic handle distinguishes the target from its 3-nitro and 2-nitro positional isomers, each of which would yield electronically distinct aniline intermediates with different nucleophilicity and regiochemical outcomes. [2] The oxalamide core provides two additional NH groups for further functionalization, making the compound a versatile three-point diversification scaffold for parallel library synthesis. [1]

Chemical Probe Development for Phenylpiperazine-Binding Receptor Families

The 4-phenylpiperazine substructure is a well-established pharmacophore for serotonin (5-HT) and dopamine (D2/D3) receptor families, with the N-phenyl group known to occupy a hydrophobic pocket in manyaminergic GPCR binding sites. [1] While the target compound itself lacks published receptor binding data, its structural features—4-phenylpiperazine linked via an oxalamide spacer to a 4-nitrophenyl group—provide a novel chemotype for exploring SAR around the piperazine N-substituent tolerance in known receptor targets. [2] The nitrophenyl group can serve as a spectroscopic probe or be replaced iteratively to map binding pocket electrostatics, leveraging the compound as a starting point for fragment-based or structure-guided optimization campaigns. [3]

Computational Chemistry and In Silico Target Prediction Studies

The target compound's unique combination of structural features—oxalamide linker, 4-phenylpiperazine, pyridin-3-yl, and 4-nitrophenyl moieties—makes it a valuable test case for in silico target prediction algorithms (e.g., SEA, SuperPred, SwissTargetPrediction) and molecular docking validation studies. [1] Its orphan status in bioactivity databases means that computational predictions are unbiased by existing annotation, providing a clean benchmark for algorithm performance assessment. [2] The MMsINC-computed physicochemical descriptors (logP, logS, globularity, Sterimol parameters) provide a well-characterized input set for QSAR model building and pharmacophore hypothesis generation. [3]

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